6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Overview
Description
6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds similar to 6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one have been explored for their antibacterial properties. For instance, a study on the synthesis of novel 5-fluoro analogues of norfloxacin and ciprofloxacin involved polyfluoro-3-quinolonecarboxylic acids, which share a structural relation in terms of being quinolone derivatives. These compounds were evaluated for their in vitro antibacterial activity, showing the significance of the cyclopropyl substituent in enhancing antibacterial activity (Moran et al., 1989).
Neuroprotective Properties
Another relevant application is in the development of neuroprotective agents. For example, ITH4012, a novel acetylcholinesterase inhibitor, has shown to possess "calcium promotor" and neuroprotective properties. While not directly related to the specific compound , this research demonstrates the interest in developing compounds that can impact neural health and function through various mechanisms (Orozco et al., 2004).
Synthesis and Antiviral Activity
The research into conformationally restricted congeners of antihypertensive and platelet aggregation inhibitors also provides context on how specific structural features, such as the cyclopropyl group, can be critical in medicinal chemistry for enhancing the activity and selectivity of pharmaceutical compounds (Cignarella et al., 1986).
Properties
IUPAC Name |
6-amino-2-(cyclopropylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-3-4-11-9(5-10)6-12(16)15(14-11)7-8-1-2-8/h6,8,10H,1-5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOQTLOKMLAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C3CC(CCC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.